Glycerophosphoinositol

Description

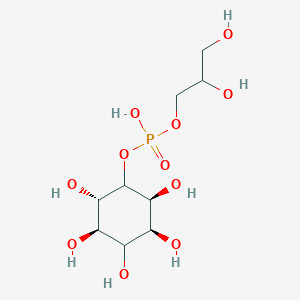

Structure

3D Structure

Properties

CAS No. |

16824-65-0 |

|---|---|

Molecular Formula |

C9H19O11P |

Molecular Weight |

334.21 g/mol |

IUPAC Name |

2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m0/s1 |

InChI Key |

BMVUIWJCUQSHLZ-LIPDPKNMSA-N |

SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |

Isomeric SMILES |

C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O)O |

Canonical SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |

Synonyms |

glycerophosphoinositol glycerylphosphoinositol |

Origin of Product |

United States |

Foundational & Exploratory

Glycerophosphoinositol: A Core Modulator of Cellular Signaling and Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositols (GPIs) are a class of water-soluble, bioactive metabolites derived from the enzymatic deacylation of membrane phosphoinositides.[1][2] Far from being mere byproducts of lipid metabolism, these molecules have emerged as critical signaling mediators involved in a diverse array of cellular functions. Their intracellular concentrations are dynamically regulated in response to hormonal stimulation, oncogenic transformation, and cell differentiation.[1][3] GPIs, including glycerophosphoinositol (GroPIns) and its phosphorylated derivatives like this compound 4-phosphate (GroPIns4P), exert their influence by modulating key signaling pathways that control cell proliferation, actin cytoskeleton organization, immune responses, and tumor cell invasion.[2][3] This technical guide provides a comprehensive overview of the primary functions of this compound, detailing its metabolism, signaling cascades, and the experimental methodologies used for its investigation.

Metabolism and Transport of this compound

The cellular levels of GPIs are tightly controlled through a balance of synthesis, catabolism, and transport, allowing them to function as both intracellular messengers and paracrine/autocrine factors.[4][5]

Glycerophosphoinositols are generated from membrane phosphoinositides, such as phosphatidylinositol (PtdIns), through a two-step deacylation process.[4][5]

-

First Deacylation: The process is initiated by the action of phospholipase A₂ (PLA₂), which hydrolyzes the fatty acid from the sn-2 position of the glycerol backbone. This reaction yields a lysophosphoinositide (e.g., lysophosphatidylinositol) and a free fatty acid, often arachidonic acid, itself a precursor to inflammatory signaling molecules.[1][5]

-

Second Deacylation: A subsequent lysolipase activity removes the remaining fatty acid from the sn-1 position, releasing the water-soluble this compound head group.[1]

Notably, the cytosolic α isoform of group IV PLA₂ (PLA₂IVα) has been identified as a key enzyme capable of catalyzing both sequential deacylation steps, making it a central player in GPI production.[1][4][5]

References

- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

Unveiling Glycerophosphoinositol: A Technical Guide to its Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositol (GroPIns) and its phosphorylated derivatives are water-soluble metabolites derived from the enzymatic breakdown of membrane phosphoinositides. Initially considered mere byproducts of lipid metabolism, a growing body of research has unveiled their crucial roles as bioactive molecules in a multitude of cellular processes. This technical guide delves into the historical discovery of this compound, providing a detailed account of the seminal experiments, the evolution of analytical techniques, and a summary of the key quantitative findings that have shaped our understanding of this important signaling molecule.

A Historical Perspective: The Discovery of this compound

The journey to understanding this compound is intrinsically linked to the broader history of inositol and phosphoinositide research, which spans over a century.[1] The initial discovery of inositol, a six-carbon cyclitol, laid the groundwork for identifying its presence in more complex biological molecules.[1]

The pivotal moment leading to the conceptualization of this compound was the identification of the enzymatic hydrolysis of phosphatidylinositol (PI), a key component of cellular membranes. While a single "discovery" paper for this compound is not apparent, its existence as a product of phospholipase A2 (PLA2) activity on PI became evident through a series of foundational studies in the mid-20th century.

Seminal work by researchers such as R.M.C. Dawson and his colleagues in the 1950s and 1960s meticulously detailed the action of various phospholipases on phospholipids.[1] Their investigations into the enzymatic degradation of phosphoinositides in tissues like the pancreas and brain were instrumental in demonstrating that these lipids could be broken down into their constituent parts, including the this compound backbone.[1][2]

A significant publication by Irvine, Hemington, and Dawson in 1978 provided clear evidence for two distinct enzymatic pathways for phosphatidylinositol hydrolysis in rat liver lysosomes. One of these pathways was a deacylation process that proceeded via lysophosphatidylinositol to produce this compound and free fatty acids.[3] This work solidified the understanding of a direct enzymatic route to the formation of this compound in mammalian cells.

Earlier, in 1961, Kemp, Hübscher, and Hawthorne also published a series of papers on the enzymic hydrolysis of inositol-containing phospholipids, further contributing to the fundamental knowledge of how these molecules are metabolized.[4] These early studies, while not solely focused on this compound, laid the critical groundwork for its later identification and the subsequent explosion of research into its signaling functions.

Core Signaling Pathway: Formation of this compound

The primary pathway for the generation of this compound involves the sequential deacylation of phosphatidylinositol by phospholipase A2 (PLA2) enzymes. This process releases arachidonic acid, a precursor for eicosanoid signaling molecules, and lysophosphatidylinositol, which is then further deacylated to yield this compound.

Key Experimental Protocols

The following protocols are based on the methodologies described in the foundational papers of the mid-20th century and have been adapted for clarity. These methods highlight the techniques that were instrumental in the initial characterization of this compound.

Enzymatic Hydrolysis of Phosphatidylinositol (Adapted from Dawson, 1960)[1][5][6]

This protocol describes a method for the enzymatic hydrolysis of phosphatidylinositol to generate water-soluble products, including this compound, for subsequent analysis.

Materials:

-

Phosphatidylinositol substrate

-

Phospholipase preparation (e.g., from pancreas or P. notatum)

-

Buffer solution (e.g., Tris-HCl, pH adjusted according to enzyme optimum)

-

Incubation equipment (e.g., water bath)

-

Reagents for terminating the reaction (e.g., trichloroacetic acid)

Procedure:

-

Prepare a buffered solution containing the phosphatidylinositol substrate. The concentration of the substrate should be optimized based on the activity of the enzyme preparation.

-

Add the phospholipase preparation to the substrate solution to initiate the reaction.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding a precipitating agent, such as trichloroacetic acid, to denature the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant, which contains the water-soluble hydrolysis products, for further analysis.

Analysis of Hydrolysis Products by Paper Chromatography (Adapted from Kemp et al., 1961)[4]

This protocol outlines the separation of water-soluble products from the enzymatic hydrolysis of phosphoinositides using paper chromatography.

Materials:

-

Supernatant from the enzymatic hydrolysis reaction

-

Chromatography paper (e.g., Whatman No. 1)

-

Chromatography tank

-

Solvent system (e.g., a mixture of phenol, water, and acetic acid)

-

Staining reagent for phosphate-containing compounds (e.g., molybdate reagent)

-

Standards for this compound and other potential products

Procedure:

-

Spot a small volume of the supernatant from the hydrolysis reaction onto the chromatography paper, alongside spots of known standards.

-

Develop the chromatogram by placing the paper in a chromatography tank containing the appropriate solvent system. The solvent will move up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).

-

After the solvent front has reached a desired height, remove the paper from the tank and allow it to dry.

-

Visualize the separated spots by spraying the chromatogram with a phosphate-detecting reagent.

-

Identify the this compound spot by comparing its migration distance (Rf value) to that of the known standard.

Quantitative Data Summary

The early studies on this compound formation were largely qualitative or semi-quantitative, focusing on the identification of the enzymatic activities and the products. The tables below summarize the types of quantitative data that were typically reported in these foundational papers.

Table 1: Enzymatic Activity of Phospholipase on Phosphatidylinositol

| Enzyme Source | Substrate | pH Optimum | Key Observations | Reference |

| Rat Liver Lysosomes | Phosphatidylinositol | 4.8 | Deacylation to this compound and a phospholipase C-like cleavage were observed.[3] | |

| Pancreas Secretion | Phosphatidylinositol | 5.3 (for PLA1) | An EDTA-insensitive acid phospholipase A1 was identified that readily deacylated PI.[2] |

Table 2: Early Methods for Separation and Identification of Inositol Phosphates

| Technique | Principle | Application in Early Studies | Reference |

| Paper Chromatography | Differential partitioning of solutes between a stationary phase (paper) and a mobile phase (solvent). | Used to separate water-soluble products of PI hydrolysis, including this compound.[4] | |

| Ion-Exchange Chromatography | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Employed for the separation of different inositol phosphates. |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the study of this compound formation and analysis as conducted in the early days of its research.

Conclusion and Future Directions

The discovery and initial characterization of this compound were the result of decades of foundational research in lipid biochemistry. The pioneering work of scientists like R.M.C. Dawson and J.N. Hawthorne, utilizing techniques such as enzymatic hydrolysis and paper chromatography, paved the way for our current understanding of this important signaling molecule. While modern techniques like mass spectrometry have revolutionized the quantitative analysis of glycerophosphoinositols, the principles established in these early studies remain fundamental.

For researchers and drug development professionals, a thorough understanding of the historical context and the evolution of experimental approaches is invaluable. It provides a deeper appreciation for the complexities of phosphoinositide signaling and highlights the enduring questions that continue to drive research in this dynamic field. Future investigations will undoubtedly continue to uncover novel roles for this compound and its derivatives in health and disease, opening new avenues for therapeutic intervention.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Hydrolysis of phosphatidylinositol by pancreas and pancreatic secretion [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of phosphatidylinositol by lysosomal enzymes of rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoinositides. 3. Enzymic hydrolysis of inositol-containing phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glycerophosphoinositol Synthesis Pathway from Phosphatidylinositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositols (GroPIns) are bioactive lipid mediators derived from the enzymatic breakdown of membrane phosphatidylinositols (PI). These molecules play crucial roles in a multitude of cellular processes, including signal transduction, cell proliferation, actin cytoskeleton organization, and immune responses.[1] The synthesis of GroPIns is primarily orchestrated by the cytosolic phospholipase A2 alpha (cPLA2α, also known as PLA2IVα), which catalyzes the sequential deacylation of PI.[1][2][3] This technical guide provides a comprehensive overview of the GroPIns synthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, and key biological functions. Furthermore, it offers in-depth experimental protocols for the study of this pathway and presents available quantitative data to aid researchers in their investigations.

The Glycerophosphoinositol Synthesis Pathway

The synthesis of this compound (GroPIns) from phosphatidylinositol (PI) is a two-step enzymatic process mediated by cytosolic phospholipase A2 alpha (cPLA2α). This enzyme possesses both phospholipase A2 and lysophospholipase activities, enabling it to sequentially remove the fatty acyl chains from the PI molecule.[2]

The pathway proceeds as follows:

-

Step 1: Formation of Lysophosphatidylinositol (LysoPI) cPLA2α first hydrolyzes the ester bond at the sn-2 position of PI, releasing a fatty acid (often arachidonic acid) and forming lysophosphatidylinositol (LysoPI).[3]

-

Step 2: Formation of this compound (GroPIns) The same enzyme, cPLA2α, then acts on the LysoPI intermediate, hydrolyzing the ester bond at the sn-1 position to release a second fatty acid and the final product, GroPIns.

The catabolism of GroPIns is carried out by glycerophosphodiester phosphodiesterases (GP-PDEs), which hydrolyze GroPIns to glycerol-3-phosphate and inositol.[2]

Mandatory Visualization: this compound Synthesis Pathway

Caption: The enzymatic synthesis of this compound from Phosphatidylinositol.

Key Enzymes in the Pathway

Cytosolic Phospholipase A2 Alpha (cPLA2α / PLA2IVα)

Structure and Regulation: cPLA2α is an 85 kDa enzyme comprising an N-terminal C2 domain and a C-terminal catalytic domain. The C2 domain is responsible for the Ca²⁺-dependent translocation of the enzyme from the cytosol to intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus.[3] The catalytic domain contains a conserved Ser-Asp dyad essential for its enzymatic activity.

The activity of cPLA2α is tightly regulated by:

-

Calcium: An increase in intracellular Ca²⁺ concentration is a primary signal for the translocation of cPLA2α to its membrane-bound substrates.

-

Phosphorylation: cPLA2α is phosphorylated by mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, on serine residues (e.g., Ser505), which enhances its catalytic activity.[4]

-

Substrate Availability: The enzyme shows a preference for phospholipids containing arachidonic acid at the sn-2 position.

Substrate Specificity: While detailed kinetic parameters (Km, Vmax) for the interaction of cPLA2α with PI and LysoPI are not consistently reported across the literature, studies indicate a high affinity for PI, particularly species containing arachidonic acid. The enzyme's activity is also influenced by the lipid composition of the membrane.

Glycerophosphodiester Phosphodiesterases (GP-PDEs)

Several mammalian GP-PDEs have been identified, including GDE1 (also known as MIR16) and GDE3. These enzymes are responsible for the hydrolysis of glycerophosphodiesters.[5] GDE1 has been shown to preferentially hydrolyze this compound.[5] The expression and activity of GP-PDEs can be regulated by various cellular signals, playing a critical role in terminating GroPIns-mediated signaling.

Biological Functions and Signaling

GroPIns and its phosphorylated derivatives, this compound-4-phosphate (GroPIns4P) and this compound-4,5-bisphosphate (GroPIns4,5P2), are involved in a variety of cellular signaling pathways.

-

Cell Proliferation: GroPIns has been shown to be involved in TSH-independent cell proliferation in thyroid cells.[4]

-

Actin Cytoskeleton Organization: GroPIns4P can modulate the activity of Rho family small GTPases, such as Rac1 and RhoA, thereby influencing the organization of the actin cytoskeleton, leading to the formation of membrane ruffles and stress fibers.[4]

-

Immune and Inflammatory Responses: GroPIns can enhance cytokine-dependent chemotaxis in T-lymphocytes, suggesting a role in modulating T-cell signaling and immune responses.[2][4]

Mandatory Visualization: GroPIns4P Signaling to the Actin Cytoskeleton

References

- 1. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Phospholipase A2 in Glycerophosphoinositol Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction Glycerophosphoinositols (GroPIns) are a class of water-soluble, bioactive lipid mediators derived from membrane phosphoinositides.[1] These molecules are ubiquitous in eukaryotic cells and are increasingly recognized for their critical roles as intracellular and paracrine signaling messengers.[2][3] Their cellular concentrations are dynamically regulated during various physiological and pathological processes, including cell proliferation, differentiation, oncogenic transformation, and immune responses.[1][4][5] The production of GroPIns is intricately linked to the activity of Phospholipase A2 (PLA2), placing it at the crossroads of major signaling pathways, including phosphoinositide turnover and arachidonic acid metabolism.[4] This technical guide provides an in-depth exploration of the enzymatic production of GroPIns by PLA2, its subsequent signaling roles, quantitative data from various cell models, and detailed experimental protocols for its study.

The Central Role of Phospholipase A2 (PLA2) in GroPIns Synthesis

Phospholipase A2 (PLA2) is a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[6][7][8] This action is a rate-limiting step in the generation of numerous bioactive lipid mediators.[7]

Extensive research has identified the specific isoform responsible for GroPIns synthesis as the group IVα cytosolic PLA2 (cPLA2α or PLA2IVα).[4][5][9] This enzyme is responsible for the two sequential deacylation reactions that convert membrane phosphoinositides into their corresponding glycerophosphoinositols.[2][10] The activation of PLA2IVα is a key event that links extracellular stimuli to the production of GroPIns and the parallel initiation of the arachidonic acid signaling cascade.[4][10]

The Glycerophosphoinositol Production Pathway

The biosynthesis of GroPIns from membrane phosphoinositides is a two-step enzymatic process, with studies indicating that PLA2IVα can catalyze both reactions.[4][10]

-

First Deacylation : PLA2IVα hydrolyzes the sn-2 position of a phosphatidylinositol (PtdIns) or its phosphorylated derivatives (e.g., PtdIns 4-phosphate). This reaction releases arachidonic acid (since PLA2IVα selectively hydrolyzes phosphoinositides containing arachidonic acid at this position) and produces the intermediate, lysophosphatidylinositol (LysoPtdIns).[2][4][10]

-

Second Deacylation (Lysolipase Activity) : PLA2IVα then acts on the LysoPtdIns intermediate, removing the fatty acid from the sn-1 position. This second hydrolysis step yields the final water-soluble product, this compound (GroPIns), and another free fatty acid.[2][4]

This pathway bridges the phosphoinositide and PLA2/arachidonic acid signaling cascades, highlighting a crucial node in cellular lipid signaling networks.[4]

Biological Functions and Downstream Signaling

GroPIns and its phosphorylated derivatives, such as this compound 4-phosphate (GroPIns4P), are not mere metabolic byproducts but active signaling molecules with diverse cellular effects.[4][5] They can act intracellularly or be transported out of the cell to exert paracrine effects.[2]

Key functions include:

-

Modulation of Cell Proliferation : Elevated levels of GroPIns are associated with Ras-induced transformation and can induce cell proliferation in thyroid cells.[4]

-

Actin Cytoskeleton Organization : GroPIns4P, in particular, regulates actin dynamics by modulating the activity of Rho family small GTPases like Rac and Rho, leading to the formation of actin ruffles and stress fibers.[2][5]

-

Immune and Inflammatory Responses : GroPIns can act as an anti-inflammatory factor by inhibiting LPS-induced signaling.[1] In T-lymphocytes, GroPIns4P enhances chemokine-induced chemotaxis by activating the kinase Lck in a cAMP/PKA-dependent manner.[2] This suggests a role for these compounds as modulators of T-cell signaling and adaptive immune responses.[2][5]

-

Inhibition of Tumor Cell Invasion : GroPIns has been shown to reduce the invasive potential of tumor cell lines, highlighting its potential as an anti-metastatic agent.[1][4][9]

References

- 1. Direct LC-MS/MS Analysis of Extra- and Intracellular this compound in Model Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Regulatory Functions of Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of phospholipase A2 for the production of lysophospholipids [pubmed.ncbi.nlm.nih.gov]

- 9. The glycerophosphoinositols and their cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Signaling Cascades Initiated by Glycerophosphoinositols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositols (GPIs) are a class of water-soluble metabolites derived from the enzymatic breakdown of membrane phosphoinositides. Once considered mere byproducts of lipid metabolism, GPIs have emerged as critical second messengers that initiate and modulate a diverse array of intracellular signaling cascades. These molecules play pivotal roles in fundamental cellular processes, including proliferation, differentiation, cytoskeletal organization, and immune responses. Their dysregulation has been implicated in various pathological conditions, such as cancer and inflammatory diseases, making the signaling pathways they govern attractive targets for drug development. This technical guide provides a comprehensive overview of the synthesis, degradation, and signaling functions of glycerophosphoinositols, with a focus on their downstream effectors. We present detailed experimental protocols for the analysis of GPIs and their signaling pathways, along with a compilation of available quantitative data to facilitate further research and therapeutic development in this burgeoning field.

Introduction to Glycerophosphoinositols

Glycerophosphoinositols are generated from membrane phosphoinositides through the sequential action of phospholipase A2 (PLA2) and lysolipase activities.[1] The primary members of this family include glycerophosphoinositol (GroPIns), this compound 4-phosphate (GroPIns4P), and this compound 4,5-bisphosphate (GroPIns4,5P2).[1] These molecules are not confined to the intracellular space; they can be transported across the plasma membrane, allowing for both intracellular and paracrine signaling.[2] Their intracellular concentrations are tightly regulated, fluctuating in response to hormonal stimulation, oncogenic transformation, and cellular differentiation.

Metabolism of Glycerophosphoinositols: Synthesis and Catabolism

The cellular levels of glycerophosphoinositols are determined by the balance between their synthesis by phospholipases and their degradation by glycerophosphodiester phosphodiesterases (GP-PDEs).

Synthesis of Glycerophosphoinositols

The synthesis of GPIs is initiated by the hydrolysis of membrane phosphoinositides. The key enzyme in this process is the cytosolic phospholipase A2 IVα (cPLA2IVα), which catalyzes the two-step deacylation of phosphatidylinositol (PtdIns) and its phosphorylated derivatives.[2][3] The first step involves the removal of the fatty acid at the sn-2 position, typically arachidonic acid, to generate a lysophosphoinositide. The subsequent removal of the fatty acid at the sn-1 position yields the corresponding this compound.[2]

Figure 1: Biosynthesis of this compound (GroPIns).

Catabolism of Glycerophosphoinositols

The catabolism and inactivation of glycerophosphoinositols are primarily carried out by a family of enzymes known as glycerophosphodiester phosphodiesterases (GP-PDEs). These enzymes hydrolyze the phosphodiester bond of GPIs to produce glycerol-3-phosphate and inositol or inositol phosphates. Several mammalian GP-PDEs have been identified, including GDE1 (also known as MIR16) and GDE3, which exhibit specificity for certain GPIs.[4][5][6] Notably, some of these enzymes, such as GDE3, have their catalytic domain facing the extracellular space, suggesting a role in terminating paracrine signaling by extracellular GPIs.[4]

Intracellular Signaling Cascades of Glycerophosphoinositols

Glycerophosphoinositols function as second messengers, initiating a variety of downstream signaling events that impact numerous cellular functions.

Modulation of Adenylyl Cyclase and cAMP Signaling

This compound 4-phosphate (GroPIns4P) has been shown to inhibit adenylyl cyclase activity in several cell types.[7] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] By reducing cAMP levels, GroPIns4P can influence a wide range of cellular processes regulated by cAMP-dependent protein kinase (PKA), such as cell proliferation and differentiation.[7]

Regulation of Intracellular Calcium Homeostasis

Glycerophosphoinositols are implicated in the regulation of intracellular calcium ([Ca2+]i) levels. Receptor-mediated signaling that leads to an increase in intracellular calcium can stimulate the production of GroPIns. Conversely, some glycerophosphoinositols or their derivatives may influence calcium signaling, although the precise mechanisms are still under investigation.

Activation of Rho Family GTPases and Actin Cytoskeleton Remodeling

A well-characterized function of GroPIns4P is the modulation of the actin cytoskeleton through the activation of Rho family small GTPases, particularly Rac1 and Rho.[2] In fibroblasts, exogenously added GroPIns4P initiates a signaling cascade involving the tyrosine kinase Src, phospholipase Cγ (PLCγ), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8] This cascade culminates in the translocation of the guanine nucleotide exchange factor (GEF) Tiam1 to the plasma membrane, leading to the activation of Rac1 and the subsequent formation of membrane ruffles.[8] GroPIns4P can also directly facilitate the interaction between Tiam1 and Rac1.[1]

Figure 2: GroPIns4P-mediated signaling pathway leading to actin cytoskeleton remodeling.

Crosstalk with the Ras Signaling Pathway

The levels of glycerophosphoinositols are often elevated in cells transformed with the Ras oncogene.[9] Furthermore, the formation of GroPIns4P can be induced by the activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), in a manner that involves the small GTP-binding protein Rac and phosphoinositide 3-kinase (PI3K).[9] This suggests that GroPIns4P may act as a novel intracellular messenger within the Ras signaling network, potentially conveying signals from tyrosine kinase receptors to other downstream pathways like the cAMP cascade.[9]

Modulation of Immune and Inflammatory Responses

Recent studies have highlighted the role of glycerophosphoinositols in the immune system. For instance, GroPIns4P can enhance cytokine-dependent chemotaxis in T-lymphocytes.[2] In human monocytes, GroPIns is part of a negative feedback loop that limits the pro-inflammatory and pro-thrombotic responses induced by lipopolysaccharide (LPS). This suggests that GPIs could serve as endogenous mediators in the resolution of inflammation.

Quantitative Data on this compound Signaling

The following tables summarize the available quantitative data on the cellular concentrations of glycerophosphoinositols. Further research is needed to determine the kinetic parameters of the enzymes involved in GPI metabolism and the binding affinities of GPIs to their downstream effectors.

Table 1: Intracellular Concentrations of this compound (GroPIns)

| Cell Type | Condition | Intracellular Concentration | Reference |

| Mouse Raw 264.7 Macrophages | Unstimulated | 115 ± 9 µM | |

| Jurkat T-cells | Unstimulated | 45 ± 1 µM | |

| Human Prostate (PNT2) | Non-tumorigenic | 3.35 ± 0.20 ng/10⁵ cells | [3] |

| Human Prostate (PC3) | Tumor-derived | 4.05 ± 0.20 ng/10⁵ cells | [3] |

| Human Mammary (MCF10A) | Non-tumorigenic | 8.84 ± 0.78 ng/10⁵ cells | [3] |

| Human Mammary (MDA-MB-231) | Tumor-derived | 2.66 ± 0.08 ng/10⁵ cells | [3] |

Table 2: Extracellular Concentrations of this compound (GroPIns)

| Cell Type | Condition | Extracellular Concentration | Reference |

| Human Prostate (PNT2) | Non-tumorigenic | 242.80 ± 4.92 ng/10⁵ cells | [3] |

| Human Prostate (PC3) | Tumor-derived | 3.62 ± 0.69 ng/10⁵ cells | [3] |

| Human Mammary (MCF10A) | Non-tumorigenic | 61.89 ± 5.49 ng/mL | [3] |

| Human Mammary (MDA-MB-231) | Tumor-derived | 15.45 ± 0.47 ng/mL | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Quantification of this compound by UPLC-MS/MS

This protocol is adapted from Grauso et al. (2015) and Campos et al. (2021).[3]

Figure 3: Experimental workflow for the extraction and quantification of GroPIns.

Materials:

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Chloroform (HPLC grade)

-

Solid Phase Extraction (SPE) columns (e.g., CHROMABOND® HR-XA)

-

Milli-Q water

-

Formic acid

-

Acetonitrile (UPLC-MS grade)

-

Ammonium hydroxide

-

Acetic acid

-

GroPIns standard

-

Internal standard (e.g., inositol-d6)

Procedure:

-

Sample Collection:

-

Two-Phase Extraction:

-

Solid Phase Extraction (SPE):

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Ammonium hydroxide (0.01%, pH 9.0 with acetic acid)-acetonitrile (95:5, v/v).

-

Gradient: Isocratic at 7.5% B for 1 min, then a linear gradient to 52.5% B over 2.3 min.

-

-

Mass Spectrometry Detection:

-

Mode: Negative ion mode electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ at m/z 332.9 to product ions at m/z 241.0 and m/z 152.9 for GroPIns.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the GroPIns standard.

-

Normalize the peak area of GroPIns to the peak area of the internal standard.

-

Calculate the concentration of GroPIns in the samples based on the calibration curve.

-

Rho GTPase Activation Assay (Pull-Down Assay)

This protocol is a general guideline based on commercially available kits and established methods.[10][11][12]

Materials:

-

Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, protease inhibitors)

-

GST-Rhotekin-RBD (Rho-binding domain) beads

-

GTPγS (non-hydrolyzable GTP analog, for positive control)

-

GDP (for negative control)

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Control Preparation (Optional but Recommended):

-

To a fraction of the cell lysate, add GTPγS to a final concentration of 0.1 mM to load RhoA with the non-hydrolyzable GTP analog (positive control).[11]

-

To another fraction, add GDP to a final concentration of 1 mM (negative control).[11]

-

Incubate at 30°C for 30 minutes with agitation.[11]

-

Stop the reaction by adding MgCl2 to a final concentration of 60 mM.[11]

-

-

Pull-Down of Active RhoA:

-

Incubate the cell lysates (and controls) with GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.[11]

-

-

Washing:

-

Elution and Western Blotting:

-

Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[13]

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of active, pulled-down RhoA.

-

In Vitro Src Kinase Assay

This protocol is based on radiometric and non-radiometric (ADP-Glo™) assays.[3][15]

Materials:

-

Src Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]

-

Recombinant active Src kinase

-

Src peptide substrate (e.g., KVEKIGEGTYGVVYK)[3]

-

ATP

-

For radiometric assay: [γ-³²P]ATP, phosphocellulose paper, scintillation counter.

-

For non-radiometric assay: ADP-Glo™ Kinase Assay kit (Promega).[15]

Procedure (Non-Radiometric ADP-Glo™ Assay):

-

Kinase Reaction:

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the Src kinase activity.

-

Measurement of Intracellular cAMP Levels

This protocol is a general guideline for using commercially available cAMP assay kits (e.g., competitive ELISA or luminescence-based assays).[16][17]

Materials:

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer (provided with the kit or 0.1 M HCl)

-

cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)

Procedure (Luminescence-based Assay):

-

Cell Treatment:

-

Cell Lysis:

-

Lyse the cells using the lysis buffer provided in the kit.[16]

-

-

cAMP Detection:

-

Follow the manufacturer's instructions for the cAMP assay kit. Typically, this involves adding a detection solution containing a cAMP-dependent protein kinase (PKA). In the cAMP-Glo™ assay, the amount of cAMP is inversely proportional to the amount of PKA activity, which is measured by the consumption of ATP in a subsequent luciferase-based reaction.[17]

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

Intracellular Calcium Imaging using Fura-2 AM

This is a standard protocol for ratiometric calcium imaging.[2][7][19][20]

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or other physiological buffer

-

Fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.

-

Digital camera and imaging software capable of ratiometric analysis.

Procedure:

-

Cell Plating:

-

Plate cells on glass coverslips 24-48 hours before the experiment.[2]

-

-

Dye Loading:

-

Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.[2][7]

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[7][19]

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM (typically 15-30 minutes).[2]

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.[19]

-

Record a baseline fluorescence ratio (F340/F380) before adding the stimulus.

-

Add the stimulus (e.g., this compound) and record the changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Changes in this ratio over time reflect the dynamics of intracellular calcium.

-

Conclusion and Future Directions

Glycerophosphoinositols are now recognized as integral components of the cellular signaling network, with profound implications for both normal physiology and disease. The signaling cascades they initiate are complex and interconnected, offering multiple points for potential therapeutic intervention. The development of advanced analytical techniques, such as UPLC-MS/MS, has been instrumental in elucidating the roles of these molecules. However, significant gaps in our knowledge remain. Future research should focus on:

-

Elucidating the precise kinetic parameters of the enzymes involved in GPI metabolism to better understand the regulation of their cellular levels.

-

Identifying and characterizing the full spectrum of GPI binding proteins and downstream effectors to unravel the complete signaling network.

-

Determining the specific binding affinities of different GPIs for their effectors to understand the molecular basis of their signaling specificity.

-

Developing selective pharmacological tools to modulate the activity of the enzymes involved in GPI metabolism and the downstream signaling pathways.

A deeper understanding of the intricate signaling pathways governed by glycerophosphoinositols will undoubtedly open new avenues for the development of novel therapeutics for a wide range of human diseases.

References

- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainvta.tech [brainvta.tech]

- 3. benchchem.com [benchchem.com]

- 4. The Developmentally Regulated Osteoblast Phosphodiesterase GDE3 Is this compound-specific and Modulates Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hellobio.com [hellobio.com]

- 8. SRC-dependent signalling regulates actin ruffle formation induced by this compound 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast receptor-induced formation of this compound-4-phosphate, a putative novel intracellular messenger in the Ras pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]

- 14. scribd.com [scribd.com]

- 15. promega.com [promega.com]

- 16. benchchem.com [benchchem.com]

- 17. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. jove.com [jove.com]

- 20. ionbiosciences.com [ionbiosciences.com]

The Pivotal Role of Glycerophosphoinositols in Cellular Proliferation and Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositols (GPIs) are a class of water-soluble metabolites derived from the enzymatic breakdown of membrane phosphoinositides. These molecules, once considered mere byproducts of lipid metabolism, are now recognized as critical signaling mediators in a multitude of cellular processes, most notably cell proliferation and growth.[1][2][3] The intracellular concentrations of GPIs, such as glycerophosphoinositol (GroPIns) and its phosphorylated derivatives like this compound 4-phosphate (GroPIns4P), are dynamically regulated and often altered during oncogenic transformation and cell differentiation.[2][4] This technical guide provides an in-depth exploration of the involvement of glycerophosphoinositols in cell proliferation, detailing the underlying signaling pathways, experimental methodologies for their study, and quantitative data to support their significance as potential targets for therapeutic intervention.

Data Presentation: Quantitative Insights into this compound Levels and Effects

The concentration of glycerophosphoinositols can vary significantly between normal and cancerous cells, and their effects on cell proliferation are dose-dependent. The following tables summarize key quantitative data from published studies.

Table 1: Intracellular and Extracellular GroPIns Levels in Human Cell Lines

| Cell Line | Cell Type | Intracellular GroPIns (ng/10⁵ cells) | Extracellular GroPIns (ng/10⁵ cells) |

| PNT2 | Immortalized Prostate | 5.00 ± 0.49 | 8.84 ± 0.78 |

| PC3 | Prostate Cancer | 3.35 ± 0.20 | 3.62 ± 0.69 |

| MCF10A | Immortalized Breast Epithelial | 140.97 ± 7.24 | 242.80 ± 4.92 |

| MDA-MB-231 | Breast Cancer | 4.05 ± 0.20 | 2.66 ± 0.08 |

| Data adapted from Campos et al., 2021.[5] |

Table 2: Effect of GroPIns4P on TSH-Stimulated Thymidine Incorporation in FRTL5 Thyroid Cells

| Treatment | [³H]Thymidine Incorporation (cpm/well) | % Inhibition |

| Basal | 5,000 | - |

| TSH (1 mU/ml) | 25,000 | 0 |

| TSH + GroPIns4P (10 µM) | 13,750 | ~45% |

| Data extrapolated from Corda et al., 1993, indicating that micromolar concentrations of GroPIns-4-P can inhibit adenylyl cyclase activity by approximately 50%, leading to a corresponding decrease in cAMP-dependent functions like thymidine incorporation.[1] |

Signaling Pathways of this compound in Cell Proliferation

Glycerophosphoinositols exert their influence on cell proliferation through intricate signaling networks. Key pathways include the modulation of Rho GTPases and the MAP kinase cascades.

This compound Metabolism and Paracrine Signaling

The synthesis of GroPIns is primarily catalyzed by the enzyme phospholipase A2 IVα (PLA2IVα), which hydrolyzes phosphatidylinositol (PtdIns).[6] GroPIns can then be released from the cell and act in a paracrine fashion on neighboring cells. Its catabolism is mediated by glycerophosphodiesterases (GDEs), such as GDE3, which hydrolyze GroPIns into glycerol and inositol-1-phosphate.[2]

Modulation of Rho GTPases and MAPK Signaling

GroPIns and its derivatives are known to modulate the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton and cell cycle progression.[3][4] This regulation can subsequently impact downstream signaling cascades, including the ERK1/2 and p38 MAPK pathways, which are pivotal for transmitting proliferative signals to the nucleus and regulating the expression of cell cycle proteins like Cyclin D1.[7]

References

- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Developmentally Regulated Osteoblast Phosphodiesterase GDE3 Is this compound-specific and Modulates Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct LC-MS/MS Analysis of Extra- and Intracellular this compound in Model Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]

An In-Depth Technical Guide to the Cellular Metabolism and Degradation of Glycerophosphoinositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositols (GroPIns) are a class of water-soluble metabolites derived from membrane phosphoinositides that have emerged as significant signaling molecules in a variety of cellular processes. Their synthesis and degradation are tightly regulated, and dysregulation of their metabolism has been implicated in various pathological conditions, including cancer. This technical guide provides a comprehensive overview of the cellular metabolism and degradation of glycerophosphoinositol, with a focus on the core enzymatic pathways, signaling cascades, and experimental methodologies used in their study. Quantitative data are presented in structured tables, and key pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of these complex processes.

Introduction

Glycerophosphoinositols are generated from the deacylation of phosphoinositides, key components of cellular membranes and precursors for various second messengers.[1] The most abundant of these metabolites is this compound (GroPIns), with its phosphorylated derivatives, such as this compound 4-phosphate (GroPIns4P), also playing crucial roles in cell signaling.[2] These molecules modulate a diverse array of cellular functions, including cell proliferation, organization of the actin cytoskeleton, and immune responses.[1] Their intracellular concentrations are dynamic and can be influenced by hormonal stimulation, cell differentiation, and oncogenic transformation.[3][4] This guide will delve into the enzymatic processes governing GroPIns levels and the downstream signaling events they trigger, providing a technical resource for researchers in the field.

Cellular Metabolism of this compound

The cellular concentration of glycerophosphoinositols is a result of a delicate balance between their synthesis from membrane lipids and their degradation by specific phosphodiesterases.

Synthesis of this compound

The primary pathway for the synthesis of this compound involves the sequential deacylation of phosphatidylinositol (PI) and its phosphorylated derivatives. This process is primarily catalyzed by the α isoform of group IV phospholipase A2 (PLA2IVα).[5]

The synthesis proceeds in two steps:

-

First Deacylation: PLA2IVα hydrolyzes the fatty acid at the sn-2 position of a phosphoinositide, such as phosphatidylinositol (PtdIns), to produce a lysophosphoinositide, for instance, lysophosphatidylinositol (LysoPtdIns), and a free fatty acid, often arachidonic acid.[5]

-

Second Deacylation: The same enzyme, PLA2IVα, then hydrolyzes the remaining fatty acid from the lysophosphoinositide, releasing this compound (GroPIns) or its phosphorylated forms.[5]

Phospholipase B (PLB) has also been implicated in the formation of glycerophosphoinositols.[3]

Degradation of this compound

The catabolism of glycerophosphoinositols is carried out by a family of enzymes known as glycerophosphodiester phosphodiesterases (GP-PDEs).[3] A key enzyme in this process is Glycerophosphodiester Phosphodiesterase 1 (GDE1), also known as MIR16.[6]

GDE1 hydrolyzes the phosphodiester bond in this compound to yield sn-glycerol 3-phosphate and myo-inositol.[6][7] This enzymatic action effectively terminates the signaling functions of GroPIns. GDE1 exhibits a preference for this compound over other glycerophosphodiesters like glycerophosphocholine.[7] The activity of GDE1 can be regulated by G protein-coupled receptors (GPCRs), linking GroPIns degradation to extracellular signals.[7]

Quantitative Data

The intracellular concentrations of this compound can vary significantly between different cell types and in response to various stimuli.

| Cell Line | GroPIns Concentration (µM ± SEM) | Reference |

| FRTL-5 (thyroid) | 150 ± 15 | [1] |

| NIH3T3 (fibroblasts) | 30 ± 5 | [1] |

| PC-Cl3 (thyroid) | 100 ± 10 | [1] |

| Swiss 3T3 (fibroblasts) | 25 ± 4 | [1] |

| PNT2 (immortalized prostate) | 5.00 ± 0.49 (ng/10^5 cells) | [8] |

| MCF10A (immortalized breast) | 140.97 ± 7.24 (ng/10^5 cells) | [8] |

| PC3 (prostate cancer) | 3.35 ± 0.20 (ng/10^5 cells) | [8] |

| MDA-MB-231 (breast cancer) | 4.05 ± 0.20 (ng/10^5 cells) | [8] |

Table 1: Intracellular Concentrations of this compound in Selected Cell Lines.

Note: Direct comparison between studies may be challenging due to different quantification units and methodologies.

Signaling Pathways

Glycerophosphoinositols, particularly GroPIns4P, are involved in intricate signaling cascades that regulate fundamental cellular processes.

Rho GTPase Signaling Pathway

This compound 4-phosphate (GroPIns4P) has been shown to be a potent modulator of the actin cytoskeleton through the activation of the Rho family of small GTPases, specifically Rac1.[9] This pathway is initiated by the activation of Src kinase.[10]

The signaling cascade proceeds as follows:

-

Src Activation: Exogenous GroPIns4P activates Src kinase.[10]

-

PLCγ Activation: Activated Src, in turn, activates Phospholipase Cγ (PLCγ).[10]

-

Ca2+/Calmodulin Kinase II Activation: PLCγ activation leads to an increase in intracellular calcium, which then activates Ca2+/calmodulin kinase II (CaMKII).[10]

-

TIAM1 Phosphorylation: CaMKII directly phosphorylates TIAM1, a guanine nucleotide exchange factor (GEF) for Rac1.[10]

-

Rac1 Activation and Translocation: Phosphorylated TIAM1 promotes the exchange of GDP for GTP on Rac1, leading to its activation. Both activated Rac1 and TIAM1 then translocate to the plasma membrane.[10]

-

Actin Ruffle Formation: The activation of Rac1 at the plasma membrane results in the formation of actin ruffles, contributing to changes in cell morphology and motility.[10]

Modulation of Adenylyl Cyclase

Glycerophosphoinositols can also modulate the activity of adenylyl cyclase (AC), the enzyme responsible for the synthesis of cyclic AMP (cAMP).[1][4] This regulation is often mediated through G proteins. Specifically, GroPIns4P has been shown to inhibit adenylyl cyclase.[1] This inhibitory effect is thought to be mediated by the inhibitory G protein, Gi.[11]

The proposed mechanism involves:

-

GPCR Activation (Hypothetical): It is hypothesized that GroPIns or its derivatives may interact with a yet-to-be-fully-characterized G protein-coupled receptor (GPCR).

-

Gi Protein Activation: Activation of this putative GPCR would lead to the activation of the associated inhibitory G protein (Gi), causing the dissociation of its αi subunit from the βγ subunits.

-

Adenylyl Cyclase Inhibition: The activated αi subunit of the Gi protein then binds to and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][13]

This reduction in cAMP can have widespread effects on cellular processes regulated by Protein Kinase A (PKA).

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol describes a sensitive method for the quantitative analysis of GroPIns in mammalian cells using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][14]

Materials:

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide

-

Acetic acid

-

GroPIns standard

-

Inositol-d6 (internal standard)

-

Waters ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm)

-

Waters ACQUITY UPLC System

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Harvest and count cells.

-

Perform a Bligh-Dyer extraction to separate the aqueous and organic phases.

-

Collect the aqueous phase containing GroPIns.

-

Spike the sample with the internal standard (Inositol-d6).

-

-

UPLC Separation:

-

Set the column temperature to 30°C.

-

Use a binary solvent system:

-

Eluent A: Acetonitrile

-

Eluent B: Ammonium hydroxide (0.01%, pH 9.0 with acetic acid)-acetonitrile (95:5, v/v)

-

-

Elution program:

-

Isocratic elution at 7.5% Eluent B for 1 min.

-

Gradient from 7.5% to 52.5% Eluent B in 2.3 min.

-

Column equilibration for 3.2 min at 7.5% Eluent B.

-

-

Injection volume: 2 µl.

-

-

MS/MS Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of GroPIns.

-

Calculate the concentration of GroPIns in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Glycerophosphodiester Phosphodiesterase (GDE) Activity Assay (Colorimetric)

This protocol is adapted from a general colorimetric phosphodiesterase assay and can be used to measure the activity of GDEs like GDE1 by detecting the release of glycerol-3-phosphate. The released glycerol-3-phosphate is then used in a coupled enzymatic reaction to produce a colored product.

Materials:

-

Cell or tissue lysate containing GDE activity

-

This compound (substrate)

-

Glycerol-3-phosphate dehydrogenase (G3PDH)

-

NAD+

-

Diaphorase

-

Resazurin (or a similar colorimetric reagent)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in assay buffer.

-

Prepare a reaction mixture containing G3PDH, NAD+, diaphorase, and resazurin in assay buffer.

-

-

Assay Protocol:

-

Add 50 µl of cell/tissue lysate (containing an appropriate amount of protein) to the wells of a 96-well plate.

-

Include a blank control with assay buffer instead of lysate.

-

Initiate the reaction by adding 50 µl of the this compound substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the GDE reaction (e.g., by heating or adding a stop solution).

-

Add 100 µl of the reaction mixture (G3PDH, NAD+, etc.) to each well.

-

Incubate at 37°C for 15-30 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the chosen colorimetric reagent (e.g., 570 nm for resorufin, the product of resazurin reduction).

-

-

Calculation:

-

Subtract the absorbance of the blank from the sample readings.

-

Calculate the GDE activity based on a standard curve generated with known concentrations of glycerol-3-phosphate.

-

Conclusion

The study of this compound metabolism and signaling is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutic strategies. The intricate regulation of GroPIns synthesis by PLA2IVα and degradation by GDE1, coupled with their ability to modulate key signaling pathways such as the Rho GTPase and adenylyl cyclase cascades, highlights their importance as critical cellular messengers. The experimental protocols and data presented in this guide provide a technical foundation for researchers to further explore the multifaceted roles of glycerophosphoinositols in health and disease. Future investigations into the specific GPCRs that may mediate GroPIns signaling and the precise kinetic parameters of the enzymes involved in their metabolism will undoubtedly uncover new layers of complexity and potential targets for therapeutic intervention.

References

- 1. PDE Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 2. A spectrophotometric assay of Zn(2+)-glycerophosphorylcholine phosphocholine phosphodiesterase using p-nitrophenylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Improved UPLC-MS/MS Platform for Quantitative Analysis of this compound in Mammalian Cells | PLOS One [journals.plos.org]

- 4. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3 and its application in degradation of diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GDE1 glycerophosphodiester phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential interactions of the catalytic subunits of adenylyl cyclase with forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE-Glo™ Phosphodiesterase Assay [promega.kr]

Unveiling the Tissue-Specific Landscape of Glycerophosphoinositols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositols (GPIs) are a class of water-soluble metabolites derived from the enzymatic breakdown of membrane phosphoinositides. Once considered mere byproducts of lipid metabolism, GPIs are now recognized as crucial signaling molecules involved in a diverse array of cellular processes. Their influence extends from the regulation of cell proliferation and differentiation to the intricate modulation of the immune system and actin cytoskeleton dynamics. The diversity of GPI species, including glycerophosphoinositol (GroPIns), this compound 4-phosphate (GroPIns4P), and this compound 4,5-bisphosphate (GroPIns4,5P2), and their varied concentrations across different tissues, underscores their specialized roles in maintaining tissue homeostasis and in the pathogenesis of various diseases. This technical guide provides an in-depth exploration of the diversity of GPI species in tissues, presenting quantitative data, detailed experimental protocols, and a visual representation of their key signaling pathways.

Data Presentation: Quantitative Diversity of this compound Species Across Tissues

The precise quantification of different GPI species across a range of tissues is a complex analytical challenge. While comprehensive comparative data remains an active area of research, existing studies provide valuable insights into the tissue-specific and developmentally regulated expression of these molecules. The following table summarizes available quantitative data on GPI levels in various biological samples. It is important to note that the data is compiled from different studies and methodologies, and therefore, direct comparisons should be made with caution.

| Tissue/Cell Type | GPI Species | Concentration/Level | Method of Analysis | Reference |

| Fetal Rat Hepatocytes | Total Glycerophosphoinositols | ~4-fold higher than adult hepatocytes | Radiolabeling and HPLC | [1] |

| Adult Rat Hepatocytes | Total Glycerophosphoinositols | Baseline | Radiolabeling and HPLC | [1] |

| Regenerating Rat Liver | Total Glycerophosphoinositols | No significant change | Radiolabeling and HPLC | [1] |

| Regenerating Rat Liver | This compound 4-phosphate (GroPIns4P) | 80% increase | Radiolabeling and HPLC | [1] |

| Undifferentiated NG-108-15 Neuronal Cells | Total Glycerophosphoinositols | 30% higher than differentiated cells | Radiolabeling and HPLC | [1] |

| Differentiated PC12 Neuronal Cells | Total Glycerophosphoinositols | Increased levels | Radiolabeling and HPLC | [1] |

| Rat Hippocampal Brain Tissue | Deacylated Phosphoinositides (including GPIs) | Detected | LC-MS/MS | [2] |

| Mouse Raw 264.7 Macrophages | This compound (GroPIns) | ~115 µM | UPLC-MS/MS | [2][3] |

| Human Jurkat T-cells | This compound (GroPIns) | ~45 µM | UPLC-MS/MS | [2][3] |

| Human A375MM Melanoma Cells | This compound (GroPIns) | High concentration | UPLC-MS/MS | [2][3] |

Experimental Protocols

The accurate quantification of GPI species from complex biological matrices like tissues requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.

Protocol 1: Extraction and Quantification of Glycerophosphoinositols from Animal Tissues by LC-MS/MS

This protocol is a composite methodology based on established techniques for the analysis of phosphoinositides and their water-soluble derivatives from tissues.[2]

1. Tissue Homogenization:

-

Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue (typically 50-100 mg).

-

Homogenize the tissue in 1 mL of ice-cold acidified chloroform/methanol (1:2, v/v) containing a suitable internal standard (e.g., a deuterated GPI analogue). A bead-based homogenizer or a Dounce homogenizer can be used.

2. Lipid Extraction (Folch Method):

-

Transfer the homogenate to a glass tube.

-

Add 0.25 mL of chloroform and 0.25 mL of 0.1 M HCl to the homogenate.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the water-soluble GPIs, and transfer it to a new tube.

3. Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove unbound contaminants.

-

Elute the GPIs with 1 mL of 2% formic acid in methanol.

-

Dry the eluate under a gentle stream of nitrogen.

4. Deacylation (for analysis of total GPI head groups, optional but recommended for separating isomers):

-

Reconstitute the dried extract in 500 µL of methylamine reagent (33% in ethanol).

-

Incubate at 50°C for 1 hour.

-

Dry the sample again under nitrogen.

5. LC-MS/MS Analysis:

-

Reconstitute the final dried extract in 100 µL of the initial mobile phase.

-

Inject an aliquot onto a suitable HPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column, for separation of the different GPI species.

-

Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific GPI species. The MRM transitions should be optimized for each GPI species and the internal standard. For example, for GroPIns, the transition m/z 332.9 -> 152.9 can be used for quantification.[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

This compound Metabolism and Signaling Pathways

Glycerophosphoinositols are generated from membrane phosphoinositides through the action of phospholipase A2 (PLA2) and subsequent lysolipase activity.[4] These molecules then act as intracellular messengers, influencing key signaling cascades.

References

- 1. Changes in the levels of glycerophosphoinositols during differentiation of hepatic and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct glycerophospholipids potentiate Gsα-activated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Concentration and Signaling Roles of Glycerophosphoinositol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositols (GroPIns) are a class of water-soluble metabolites derived from membrane phosphoinositides. Once considered mere byproducts of lipid metabolism, a growing body of evidence has established their roles as bioactive molecules involved in a multitude of cellular processes.[1][2][3][4] Their intracellular concentrations are dynamically regulated and vary significantly across different cell types and physiological states, including cell differentiation, oncogenic transformation, and hormonal stimulation.[1][3][5][6] This technical guide provides an in-depth overview of the physiological concentrations of GroPIns in various cell types, details the experimental protocols for their quantification, and illustrates their key signaling pathways.

I. Physiological Concentrations of Glycerophosphoinositol

The cellular levels of GroPIns exhibit a wide range, from the low micromolar to the near millimolar range, underscoring their diverse functional roles in different cellular contexts.[1][3][4] The following table summarizes the reported physiological concentrations of GroPIns in various cell types.

| Cell Type | Sub-type / Condition | Intracellular Concentration | Extracellular Concentration | Reference |

| Immune Cells | ||||

| Macrophages | Raw 264.7 (unstimulated) | 115 ± 9 µM | - | [7] |

| Raw 264.7 (LPS-stimulated) | ~184 µM (1.6-fold increase) | - | [7] | |

| T-cells | Jurkat (unstimulated) | 45 ± 1 µM | - | [7] |

| Basophils | RBL-2H3 | - | - | [7] |

| Epithelial Cells | ||||

| Mammary Epithelial | MCF10A (immortalized) | 140.97 ± 7.24 ng/10⁵ cells | 242.80 ± 4.92 ng/10⁵ cells | [3] |

| MDA-MB-231 (tumor-derived) | 4.05 ± 0.20 ng/10⁵ cells | 2.66 ± 0.08 ng/10⁵ cells | [3] | |

| Prostate Epithelial | PNT2 (immortalized) | 5.00 ± 0.49 ng/10⁵ cells | 8.84 ± 0.78 ng/10⁵ cells | [3] |

| PC3 (tumor-derived) | 3.35 ± 0.20 ng/10⁵ cells | 3.62 ± 0.69 ng/10⁵ cells | [3] | |

| Thyroid Cells | PCCl₃ | 270 µM | - | [1] |

| PC-PTC (RET oncogene) | 420 µM | - | [1] | |

| Neuronal Cells | ||||

| Neuroblastoma x Glioma | NG-108-15 (undifferentiated) | 30% higher than differentiated | - | [5] |

| Pheochromocytoma | PC12 (differentiated) | Increased levels | - | [5] |

| Hepatocytes | ||||

| Rat Hepatocytes | Fetal | Up to 4-fold higher than adult | - | [5] |

| Other | ||||

| Melanoma | A375MM | Relatively high concentrations | - | [7] |

Note: Concentrations are reported as mean ± standard deviation or as relative changes. Direct comparison between studies may be challenging due to different quantification methods and units.

II. Experimental Protocols for this compound Quantification

Accurate quantification of GroPIns is crucial for understanding its physiological roles. The two primary methods employed are mass spectrometry-based techniques and radiolabeling followed by chromatography.

A. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of GroPIns.[2][7]

1. Cell Lysis and GroPIns Extraction:

-

Terminate cell incubations by washing cells twice with ice-cold 0.9% NaCl.

-

Add 6 ml of a 1:1 mixture of methanol (-20°C) and 1 M HCl.

-

Perform a two-phase extraction by adding a half volume of chloroform.

-

Vortex vigorously and allow phases to separate by gravity.

-

Collect the upper aqueous phase, lyophilize, and resuspend for mass analysis.[2]

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Utilize a UPLC system with a BEH Amide column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium hydroxide in water).[7]

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer in negative ion mode.

-

Monitor the multiple reaction monitoring (MRM) transition of m/z 332.9 → 152.9 for GroPIns.[7]

-

-

Quantification:

-

Generate a standard curve using known concentrations of a GroPIns standard.

-

An internal standard (e.g., inositol-d6) can be used to improve accuracy.[2]

-

B. Quantification by Radiolabeling and High-Performance Liquid Chromatography (HPLC)

This method is particularly useful for tracking the metabolism of inositol-containing lipids.

1. Cell Labeling:

-

Incubate cells in a medium containing [³H]-myo-inositol to allow for its incorporation into phosphoinositides and their metabolites.

2. Extraction of Soluble Inositol Phosphates:

-

After labeling, wash cells and extract soluble inositol phosphates using an acidic solution (e.g., perchloric acid).

3. HPLC Separation:

-

Separate the radiolabeled metabolites using a strong anion exchange (SAX)-HPLC column.

-

Elute the compounds with a phosphate gradient.

4. Detection and Quantification:

-

Collect fractions and determine the radioactivity in each fraction using a scintillation counter.

-

Identify the GroPIns peak based on its retention time relative to known standards.

III. Signaling Pathways of this compound

GroPIns and its phosphorylated derivatives are key players in several signaling cascades, influencing processes such as cell proliferation, cytoskeletal organization, and chemotaxis.[1][6]

A. Metabolism of this compound

The cellular levels of GroPIns are tightly controlled by the coordinated action of synthetic and catabolic enzymes.

Caption: Metabolic pathway of this compound.

Glycerophosphoinositols are generated from membrane phosphoinositides through the sequential action of phospholipase A2 (PLA2) and a lysolipase.[1] Their catabolism is mediated by glycerophosphodiester phosphodiesterases (GDEs), which hydrolyze GroPIns into glycerol and inositol phosphate.[1]

B. Regulation of Rho GTPases and Actin Cytoskeleton

GroPIns, particularly its phosphorylated form GroPIns4P, plays a crucial role in regulating the actin cytoskeleton by modulating the activity of Rho family GTPases.[1]

Caption: GroPIns4P regulation of Rho GTPase signaling.

This compound 4-phosphate (GroPIns4P) can activate specific Rho Guanine Nucleotide Exchange Factors (RhoGEFs). Activated RhoGEFs promote the exchange of GDP for GTP on Rho proteins, leading to their activation. Active Rho-GTP then binds to and activates downstream effectors, resulting in the reorganization of the actin cytoskeleton, which is critical for cell motility, morphology, and division.

C. Role in T-Cell Chemotaxis

In T-lymphocytes, GroPIns4P enhances chemotaxis in response to chemokines like SDF-1α by activating the Src family kinase Lck.[1][6]

Caption: GroPIns4P in T-cell chemotaxis.

Upon stimulation of the CXCR4 receptor by its ligand SDF-1α, GroPIns4P promotes the activation of Lck. Activated Lck then phosphorylates and activates downstream signaling molecules, leading to an enhanced chemotactic response of the T-cell towards the chemokine gradient.

IV. Conclusion

Glycerophosphoinositols are emerging as critical signaling molecules with diverse physiological functions. Their cellular concentrations are tightly regulated and vary depending on the cell type and its metabolic state. The methodologies outlined in this guide provide a framework for the accurate quantification of GroPIns, which is essential for further elucidating their roles in health and disease. The signaling pathways described highlight the intricate mechanisms by which these molecules influence fundamental cellular processes. A deeper understanding of GroPIns metabolism and signaling holds significant promise for the development of novel therapeutic strategies targeting a range of pathologies, from cancer to inflammatory disorders.

References

- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved UPLC-MS/MS Platform for Quantitative Analysis of this compound in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct LC-MS/MS Analysis of Extra- and Intracellular this compound in Model Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Changes in the levels of glycerophosphoinositols during differentiation of hepatic and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Improved UPLC-MS/MS Platform for Quantitative Analysis of this compound in Mammalian Cells | PLOS One [journals.plos.org]

The Evolutionary Tapestry of Glycerophosphoinositol Signaling: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositol (GroPIns) and its phosphorylated derivatives are increasingly recognized as pivotal players in a multitude of cellular signaling pathways. These water-soluble metabolites, generated from the enzymatic cleavage of membrane phosphoinositides, orchestrate a diverse array of cellular processes, including proliferation, cytoskeletal dynamics, and immune modulation. This technical guide delves into the evolutionary conservation of the GroPIns signaling cascade, providing a comprehensive overview of the key enzymatic players, their phylogenetic relationships, and the quantitative landscape of GroPIns across different life forms. Detailed experimental protocols for the investigation of this signaling pathway are provided to facilitate further research and drug discovery efforts in this burgeoning field.

Introduction to this compound Signaling

This compound signaling represents a crucial intersection of phospholipid metabolism and cellular regulation. The central molecule, GroPIns, is generated from membrane phosphatidylinositol (PtdIns) through the sequential action of phospholipase A2 (PLA2) and lysolipase activities. The primary enzyme responsible for the synthesis of GroPIns is the cytosolic phospholipase A2 alpha (cPLA₂α), also known as PLA2G4A.[1][2] This enzyme catalyzes the hydrolysis of the sn-2 fatty acyl chain from PtdIns, yielding lysophosphatidylinositol (LysoPtdIns), which is then further deacylated to produce GroPIns.

The catabolism of GroPIns is mediated by a family of highly conserved enzymes called glycerophosphodiester phosphodiesterases (GDEs). These enzymes hydrolyze the glycerophosphodiester bond, yielding glycerol-3-phosphate and inositol. The GroPIns signaling pathway is not confined to the cell interior; GroPIns can be transported across the plasma membrane, suggesting roles in both autocrine and paracrine signaling. In mammals, the glucose transporter GLUT2 (a member of the SLC2A family) has been identified as a transporter for GroPIns.[3]